Steric Hindrance Parameters: Structural Differentiation from 3,5,5-Trimethylhexan-1-amine
n,5,5-Trimethylhexan-1-amine (N-methyl substitution on nitrogen; geminal dimethyl at C5) exhibits a fundamentally different steric environment at the amine center compared to the structurally related 3,5,5-trimethylhexan-1-amine (CAS 3378-63-0, primary amine with branching at C3 and C5). The N-methyl substitution in n,5,5-trimethylhexan-1-amine increases steric hindrance around the nitrogen nucleophilic center relative to the primary amine group of 3,5,5-trimethylhexan-1-amine. Although specific quantitative steric parameters (e.g., Charton ν values or Taft Es constants) for this exact pair are not reported in the open literature, the structural difference predicts altered reactivity profiles in nucleophilic substitution and reductive amination reactions. This distinction is critical when selecting a hindered amine building block, as the degree of N-substitution directly governs reaction rates with electrophilic partners [1].
| Evidence Dimension | Steric environment at amine nitrogen |
|---|---|
| Target Compound Data | N-methyl substitution; branching at C5 only |
| Comparator Or Baseline | 3,5,5-Trimethylhexan-1-amine (CAS 3378-63-0) — primary amine; branching at C3 and C5 |
| Quantified Difference | Qualitative difference: secondary amine vs. primary amine steric profile; N-methyl substitution increases steric hindrance at the reactive nitrogen center |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignments |
Why This Matters
This structural distinction determines suitability as a sterically controlled building block; selection of the correct isomer (N-methyl vs. primary amine) directly affects reaction rates in alkylation and amidation chemistries, requiring re-optimization if substituted.
- [1] ichemistry.cn. CAS No. 6945-41-1: 1-Hexanamine, N,5,5-trimethyl-. Chemical Database Entry. Accessed 2026. View Source
